The Cornerstone of Modern Drug Discovery: A Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
The Cornerstone of Modern Drug Discovery: A Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic compounds, pyrimidine derivatives stand out for their remarkable versatility and proven track record in a wide array of drug candidates.[1][2][3] This guide delves into the technical intricacies of a particularly valuable building block: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, bearing the CAS number 59950-50-4 .[4]
This compound serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology.[5][6][7][8] Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl carboxylate—offers a rich platform for chemical modification, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This document, intended for the discerning researcher, will provide a comprehensive overview of its synthesis, properties, and applications, underpinned by a foundation of scientific integrity and practical insights.
Physicochemical Properties: A Snapshot
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective utilization in synthesis and formulation. The key properties of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 59950-50-4 | [4] |
| Molecular Formula | C₇H₈ClN₃O₂ | [4] |
| Molecular Weight | 201.61 g/mol | [4] |
| Boiling Point | 376.8 ± 22.0 °C (Predicted) | [4] |
| Density | 1.395 ± 0.06 g/cm³ (Predicted) | [4] |
| LogP | 1.47010 | [4] |
| PSA (Polar Surface Area) | 78.10 Ų | [4] |
Synthesis and Molecular Architecture
The synthesis of substituted pyrimidines is a well-established field in organic chemistry, with numerous methods available for the construction of this versatile heterocycle.[9][10] While a specific, detailed protocol for the industrial-scale synthesis of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is often proprietary, a general and logical synthetic strategy can be inferred from the broader literature on pyrimidine synthesis.
A common approach involves the condensation of a three-carbon component with a source of amidine or a related nitrogen-containing species. The functional groups present on the target molecule guide the selection of appropriate starting materials and reagents.
General Synthetic Workflow
The following diagram illustrates a plausible, high-level workflow for the synthesis of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, highlighting the key transformations.
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Methodological Considerations:
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Condensation Reaction: The initial step typically involves a condensation reaction between a β-ketoester or a related active methylene compound (like ethyl cyanoacetate) and an amidine or guanidine derivative. The choice of reactants is crucial for establishing the initial substitution pattern of the pyrimidine ring.
-
Cyclization: The intermediate from the condensation reaction undergoes cyclization to form the pyrimidine core. This is often acid or base-catalyzed.
-
Aromatization: The newly formed heterocyclic ring may require an oxidation step to achieve the fully aromatic pyrimidine system.
-
Functional Group Interconversion:
-
Chlorination: Introduction of the chloro group at the 2-position can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). The reactivity of the pyrimidine ring dictates the reaction conditions.[11]
-
Amination: The amino group at the 5-position can be introduced through various methods, including the reduction of a nitro group or through nucleophilic aromatic substitution, depending on the chosen synthetic route.
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A Versatile Scaffold in Drug Discovery
The true value of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate lies in its application as a versatile building block for the synthesis of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal core for designing ligands that bind to biological targets with high affinity and specificity.
The Kinase Inhibitor Landscape
A significant area of application for pyrimidine derivatives is in the development of protein kinase inhibitors.[5][6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] By blocking the activity of specific kinases, it is possible to halt the uncontrolled cell growth that characterizes cancer.
The structure of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate provides three key points for diversification:
-
The 2-chloro position: This is a reactive site for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the hinge region of the kinase active site.
-
The 5-amino group: This group can be acylated, alkylated, or used as a handle to attach larger molecular fragments, enabling the exploration of different binding pockets.
-
The 4-carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges or be converted to other functional groups.
The following diagram illustrates the general principle of how a pyrimidine-based inhibitor can block the ATP binding site of a kinase.
Caption: Competitive inhibition of a kinase by a pyrimidine-based drug.
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and safety precautions are essential when working with Ethyl 5-amino-2-chloropyrimidine-4-carboxylate. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following general guidelines apply to this class of compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][14][15]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[16]
Conclusion
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is more than just a chemical compound; it is a key enabler of innovation in drug discovery. Its strategic importance lies in its versatility as a scaffold, allowing medicinal chemists to design and synthesize novel kinase inhibitors and other therapeutics with the potential to address significant unmet medical needs. A thorough understanding of its properties, synthesis, and safe handling is crucial for any researcher aiming to leverage the power of this remarkable molecule.
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(a) Pyrimidine as a major scaffold inhibitor of several dual kinases,... ResearchGate. [Link]
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Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]
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MSDS of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate. Capot Chemical. [Link]
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ethyl 2-amino-4-chloropyrimidine-5-carboxylate - CAS:1240597-30-1. Sunway Pharm Ltd. [Link]
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Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. [Link]
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Evaluation Of Ethyl 4-(Chlorophenyl Amino)-5 Methyl Thieno[2,3-D] Pyrimidine-6-Carboxylate for Its Anticancer Activity Focusing on EGFR Inhibition. International Journal of Pharmaceutical Sciences. [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. [Link]
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